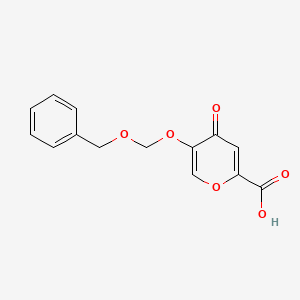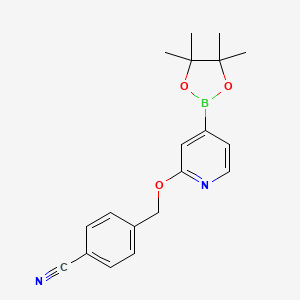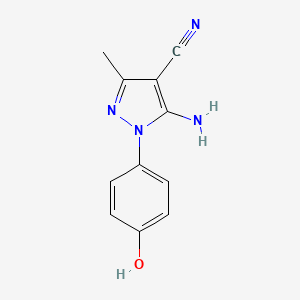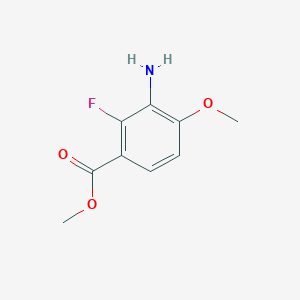![molecular formula C32H22N4 B13077496 1,3-Bis(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene CAS No. 39823-31-9](/img/structure/B13077496.png)
1,3-Bis(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features a central benzene ring substituted at the 1 and 3 positions with 1-phenyl-1H-benzo[d]imidazol-2-yl groups. It is often utilized in the development of organic electronic materials, particularly in organic light-emitting diodes (OLEDs) due to its electron transport capabilities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene typically involves the following steps:
Formation of 1-phenyl-1H-benzo[d]imidazole: This intermediate is synthesized by reacting o-phenylenediamine with benzaldehyde under acidic conditions.
Coupling Reaction: The 1-phenyl-1H-benzo[d]imidazole is then coupled with 1,3-dibromobenzene in the presence of a palladium catalyst to form the final product.
The reaction conditions often include:
Catalyst: Palladium-based catalysts such as Pd(PPh3)4.
Solvent: Toluene or DMF (dimethylformamide).
Temperature: Typically around 100-120°C.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly scale up the production while maintaining product purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism by which 1,3-Bis(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene exerts its effects is primarily through its ability to transport electrons efficiently. In OLEDs, it helps in the recombination of electrons and holes to produce light. The molecular targets include the electron transport layers and the emissive layers in the OLED devices, facilitating efficient energy transfer and light emission.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene: Another compound used in OLEDs with similar electron transport properties.
1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene: Lacks the phenyl groups, which may affect its electronic properties and applications.
Uniqueness
1,3-Bis(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene is unique due to its specific structural configuration, which enhances its electron transport capabilities. This makes it particularly valuable in the field of organic electronics, where efficient electron transport is crucial for device performance.
Eigenschaften
CAS-Nummer |
39823-31-9 |
|---|---|
Molekularformel |
C32H22N4 |
Molekulargewicht |
462.5 g/mol |
IUPAC-Name |
1-phenyl-2-[3-(1-phenylbenzimidazol-2-yl)phenyl]benzimidazole |
InChI |
InChI=1S/C32H22N4/c1-3-14-25(15-4-1)35-29-20-9-7-18-27(29)33-31(35)23-12-11-13-24(22-23)32-34-28-19-8-10-21-30(28)36(32)26-16-5-2-6-17-26/h1-22H |
InChI-Schlüssel |
DAVNJLZAOBMRAT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC(=CC=C4)C5=NC6=CC=CC=C6N5C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(NE)-N-(1-thieno[2,3-b]pyridin-5-ylethylidene)hydroxylamine](/img/structure/B13077458.png)



![(13S,17R)-16-(3,4-dichlorobenzoyl)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene](/img/structure/B13077481.png)

![1-{[(Hex-5-en-2-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B13077498.png)


![tert-butyl (3R,4S)-4-(tert-butylsulfinylamino)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13077519.png)
![4-Methyl-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13077522.png)
